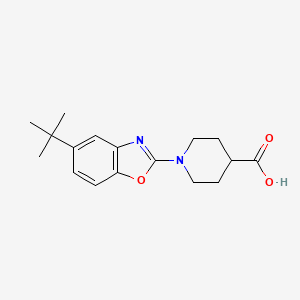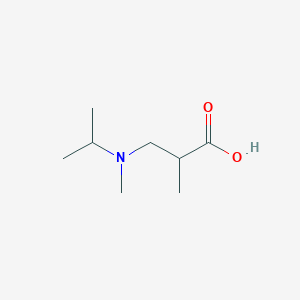
3-(异丙基(甲基)氨基)-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid is an organic compound with a complex structure that includes an isopropyl group, a methyl group, and an amino group attached to a propanoic acid backbone
科学研究应用
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, a process involving similar compounds, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For example, they can affect the metabolism of amino acids, such as tryptophan . They also play a role in the biosynthesis and catabolic pathways of amino acids .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain aminotransferases, facilitating the transfer of amino groups in metabolic pathways . Additionally, it can interact with carboxylase enzymes, influencing the synthesis and degradation of amino acids . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate specific signaling pathways that regulate cell growth and differentiation . Moreover, it may alter gene expression by acting as a ligand for transcription factors, thereby influencing the transcription of genes involved in metabolic processes . Its impact on cellular metabolism includes the modulation of amino acid synthesis and degradation, which is essential for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . For instance, it may inhibit certain dehydrogenases, affecting the redox balance within cells . Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins, thereby influencing the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential alterations in metabolic pathways and cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, it may enhance metabolic activity and improve cellular function . At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid is involved in several metabolic pathways. It participates in amino acid metabolism, where it can be converted into various intermediates that enter the tricarboxylic acid (TCA) cycle . Enzymes such as aminotransferases and dehydrogenases play a crucial role in these pathways, facilitating the conversion of the compound into energy-rich molecules . Additionally, it may influence the levels of metabolites, thereby affecting metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within target tissues . The distribution of the compound is essential for its biochemical activity, as it determines the concentration of the compound in different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it participates in energy production and metabolic regulation . The localization of the compound within specific subcellular regions influences its interactions with other biomolecules and its overall biochemical impact .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropanoic acid and isopropylamine.
Amidation Reaction: The first step involves the amidation of 2-methylpropanoic acid with isopropylamine under controlled conditions to form the intermediate amide.
Methylation: The intermediate amide is then subjected to methylation using a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.
Hydrolysis: The final step involves the hydrolysis of the methylated intermediate to yield 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-(Isopropylamino)-2-methylpropanoic acid
- 3-(Methylamino)-2-methylpropanoic acid
- 2-(Isopropyl(methyl)amino)propanoic acid
Uniqueness
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-methyl-3-[methyl(propan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(4)5-7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDVXLIOJSJJIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
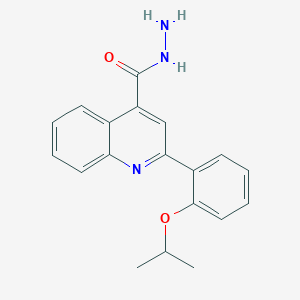
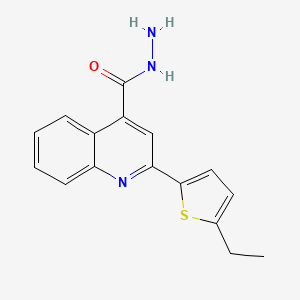
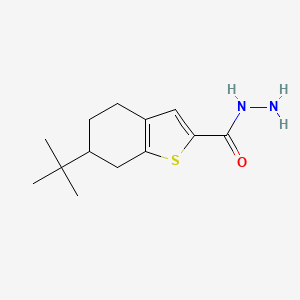

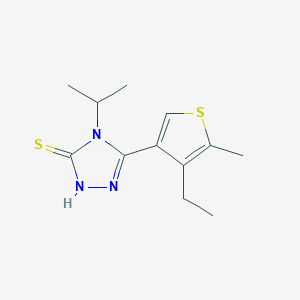
![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)
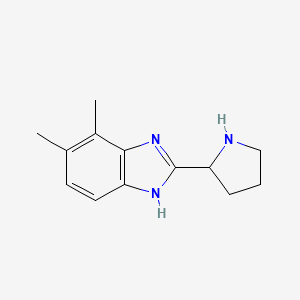
![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)
![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)
